

In-depth Technical Guide: Synthesis Pathways for C₉H₂Cl₄O₂

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Compound of Interest

Compound Name: 4,5,6,7-tetrachloro-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B1662654

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Introduction

The molecular formula C₉H₂Cl₄O₂ does not correspond to a widely documented or commercially available chemical compound in major chemical databases. It is possible that this formula pertains to a niche research chemical, a novel compound not yet extensively described in the literature, or contains a typographical error.

However, the atomic composition is characteristic of highly chlorinated heterocyclic compounds, which are often subjects of study in toxicology, environmental science, and specialized areas of medicinal chemistry. This guide explores potential structural classes and hypothetical synthesis strategies based on related, well-documented chemical structures. The primary focus will be on polychlorinated benzimidazoles, as this structural motif can accommodate the specified atoms. One such candidate is 4,5,6,7-tetrachloro-1H-benzimidazole-2-carboxylic acid.

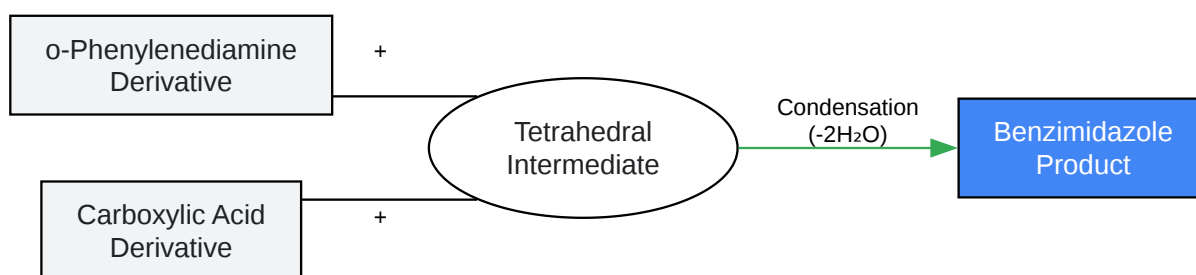
Part 1: Synthesis of Benzimidazole Scaffolds

Benzimidazoles are a core structure in many pharmaceuticals and bioactive molecules. Their synthesis is well-established and typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

General Synthesis Pathway: Phillips-Ladenburg Condensation

The most common route to benzimidazoles is the Phillips-Ladenburg condensation, which involves reacting an o-phenylenediamine with a carboxylic acid under acidic and often dehydrating conditions, such as heating in the presence of hydrochloric acid.

Logical Relationship Diagram: Phillips-Ladenburg Condensation



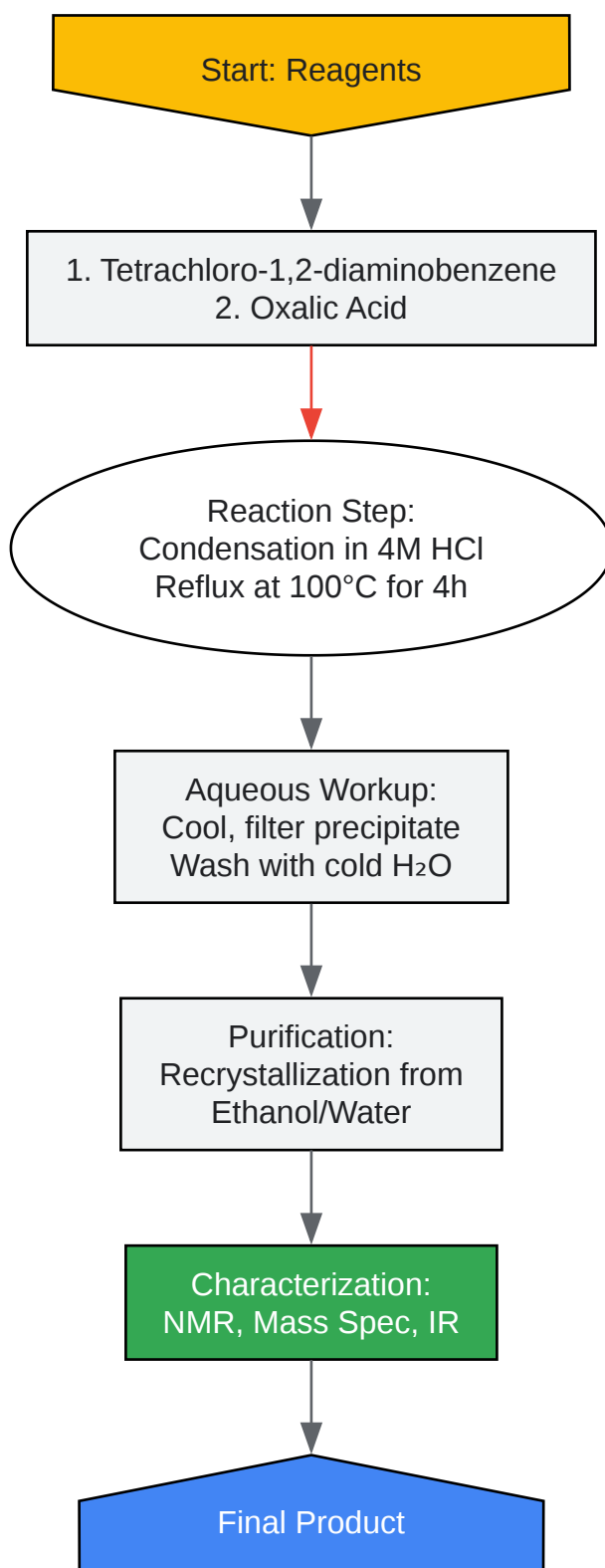
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Caption: General workflow of the Phillips-Ladenburg condensation for benzimidazole synthesis.

Hypothetical Synthesis of a C₉H₂Cl₄O₂ Candidate: 4,5,6,7-Tetrachloro-1H-benzimidazole-2-carboxylic acid

To synthesize a compound fitting the formula C₉H₂Cl₄O₂, such as 4,5,6,7-tetrachloro-1H-benzimidazole-2-carboxylic acid, one would start with a tetrachlorinated o-phenylenediamine and a dicarboxylic acid derivative.

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the synthesis of a target benzimidazole.

Part 2: Experimental Protocols

The following are detailed, hypothetical protocols based on established methods for the synthesis of related benzimidazole derivatives.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Protocol 1: Synthesis of 4,5,6,7-Tetrachloro-1H-benzimidazole-2-carboxylic acid

Objective: To synthesize a $C_9H_2Cl_4O_2$ compound via acid-catalyzed condensation.

Materials:

- Tetrachloro-1,2-diaminobenzene (1.0 eq)
- Oxalic acid (1.1 eq)
- 4 M Hydrochloric Acid (HCl)
- Ethanol
- Deionized Water
- Anhydrous Sodium Sulfate

Procedure:

- A mixture of tetrachloro-1,2-diaminobenzene (1.0 eq) and oxalic acid (1.1 eq) is suspended in 4 M aqueous HCl (10 mL per gram of diamine).
- The mixture is heated to reflux at 100°C with vigorous stirring for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath for 30 minutes.
- The resulting precipitate is collected by vacuum filtration.

- The crude product is washed with three portions of cold deionized water to remove residual acid.
- The product is purified by recrystallization from an ethanol/water mixture to yield the final product.
- The purified solid is dried under vacuum over anhydrous sodium sulfate.

Part 3: Data Presentation

Quantitative data for a novel compound would need to be experimentally determined. The table below outlines the expected data points for characterization.

Table 1: Physicochemical and Spectroscopic Data

Property	Expected Value / Data Type
Molecular Weight	311.91 g/mol
Appearance	White to off-white crystalline solid
Melting Point	>300°C (typical for highly halogenated benzimidazoles)
Solubility	Soluble in DMSO, DMF; sparingly soluble in alcohols
¹ H NMR	Broad singlet corresponding to N-H proton
¹³ C NMR	Signals for aromatic and carboxylic carbons
Mass Spec (HRMS)	Calculated m/z value for C ₉ H ₂ Cl ₄ N ₂ O ₂ , showing isotopic pattern for 4 Cl atoms
IR Spectroscopy	Peaks for N-H, C=O (acid), and C-Cl bonds

Conclusion

While the molecular formula C₉H₂Cl₄O₂ does not match a known compound, this guide provides a robust framework for its potential synthesis based on the chemistry of related structures. The proposed pathway, utilizing a Phillips-Ladenburg condensation, is a reliable

method for constructing the benzimidazole core. The provided protocols and characterization data serve as a foundational template for researchers aiming to synthesize and identify this or similar novel chemical entities. All proposed experimental work should be conducted with appropriate safety precautions, given the potential toxicity of polychlorinated aromatic compounds.

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References

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